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Executive Summary
Fezagepras sodium (also known as PBI-4050) is a small molecule that was under

investigation for the treatment of idiopathic pulmonary fibrosis (IPF). Developed by Liminal

BioSciences, the compound demonstrated anti-fibrotic and anti-inflammatory properties in

preclinical models. Its proposed mechanism of action involves the dual modulation of two G-

protein coupled receptors: acting as an agonist of GPR40 and an antagonist of GPR84. A

Phase 2 clinical trial in IPF patients showed encouraging signs of lung function stability.

However, the clinical development of fezagepras for IPF was halted in June 2021 due to an

unfavorable pharmacokinetic profile observed in a subsequent Phase 1 multiple-ascending

dose study. This guide provides a detailed technical overview of the research conducted on

fezagepras sodium for IPF, summarizing key preclinical and clinical data, experimental

methodologies, and the underlying signaling pathways.

Mechanism of Action
Fezagepras sodium is a synthetic analogue of a medium-chain fatty acid that exerts its effects

by modulating metabolite-sensing G-protein coupled receptors.[1] Specifically, it functions as:

An agonist of G-protein Coupled Receptor 40 (GPR40): Activation of GPR40 has been

shown to be protective against fibrosis.[1]
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An antagonist of G-protein Coupled Receptor 84 (GPR84): GPR84 is considered a pro-

inflammatory and pro-fibrotic receptor.[1]

By this dual action, fezagepras was proposed to reduce fibrosis by regulating multiple

pathways implicated in the pathogenesis of IPF.[2]

Signaling Pathways
The anti-fibrotic effects of fezagepras are believed to be mediated through the modulation of

key signaling cascades in lung cells. Activation of GPR40 can attenuate transforming growth

factor-beta (TGF-β) signaling, a central pathway in fibrosis. Antagonism of GPR84 is thought to

reduce pro-inflammatory responses that contribute to the fibrotic process.
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Fezagepras Sodium's dual-action signaling pathway.
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Preclinical Research
Fezagepras sodium demonstrated significant anti-fibrotic activity in various preclinical models

of fibrosis, including a murine model of bleomycin-induced lung fibrosis.[2]

Key Preclinical Findings
In the bleomycin-induced lung fibrosis model, oral treatment with fezagepras sodium (200

mg/kg) from day 7 to day 21 post-injury resulted in a significant decrease in the Ashcroft score,

a measure of lung fibrosis.[3] Furthermore, the treatment led to a reduction in the serum levels

and lung tissue gene expression of multiple key inflammatory and fibrotic biomarkers.[3]

Category
Biomarkers Reduced by Fezagepras
Sodium

Pro-inflammatory Cytokines G-CSF, IFNγ, IL-1α, IL-1β, IL-6, IL-17, TNFα

Chemokines MCP-1, MIP-1α, MIP-1β, RANTES, KC

Other Cytokines IL-3, IL-9, IL-13

Table 1: Preclinical Biomarker Modulation by Fezagepras Sodium in a Bleomycin-Induced

Lung Fibrosis Model. Data sourced from a multiplex analysis of serum and qPCR of lung

tissue.[3]

Experimental Protocol: Bleomycin-Induced Lung
Fibrosis Model
The following provides a detailed methodology for the preclinical evaluation of fezagepras
sodium in a murine model of lung fibrosis.
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Workflow for preclinical evaluation of Fezagepras.

Methodology Details:

Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to

bleomycin-induced fibrosis.

Fibrosis Induction: On day 0, mice receive a single intratracheal instillation of bleomycin

(e.g., 0.025 U) dissolved in sterile saline to induce lung injury and subsequent fibrosis.[3]

Treatment: On day 7, post-bleomycin administration, mice are randomized into treatment

and control groups. The treatment group receives daily oral gavage of fezagepras sodium
(200 mg/kg) until day 21.[3] The control group receives a vehicle.

Endpoint Analysis: On day 21, animals are euthanized.

Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to

assess the extent of fibrosis, which is quantified using the Ashcroft scoring system.

Biochemical Analysis: Lung tissue can be analyzed for collagen content via a

hydroxyproline assay.
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Biomarker Analysis: Blood is collected for serum analysis of cytokines and chemokines

using multiplex assays. Lung tissue is harvested for gene expression analysis of

inflammatory and fibrotic markers by qPCR.[3]

Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell

infiltration.

Clinical Research in IPF
Fezagepras sodium was evaluated in a Phase 2, open-label clinical trial (NCT02538536) in

patients with IPF. The study assessed the safety, efficacy, and pharmacokinetics of fezagepras

as a monotherapy and in combination with the approved IPF treatments, nintedanib and

pirfenidone.[2]

Phase 2 Clinical Trial Protocol (NCT02538536)
Study Design: A 12-week, open-label study in 41 patients with IPF.[2][4]

Patient Population: Patients with a confirmed diagnosis of IPF.

Treatment Arms:

Fezagepras Sodium (800 mg/day) monotherapy (n=9)

Fezagepras Sodium (800 mg/day) + Nintedanib (n=16)

Fezagepras Sodium (800 mg/day) + Pirfenidone (n=16)[2]

Primary Outcome: Safety and tolerability.

Secondary Outcomes: Change in Forced Vital Capacity (FVC), pharmacokinetics, and

biomarker analysis.

Clinical Trial Results
Fezagepras sodium was generally well-tolerated, both alone and in combination with

nintedanib or pirfenidone.[2] The most common side effect was diarrhea.[5]

Efficacy Data (Change in FVC at 12 Weeks):
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Treatment Group
Mean Change in
FVC (mL)

Mean Change in
FVC (% predicted)

p-value

Fezagepras

Monotherapy
-12.2 -1.11 0.7959

Fezagepras +

Nintedanib
+1.87 +0.06 0.9539

Fezagepras +

Pirfenidone
-102.0 -2.69 0.0124

Table 2: Change in Forced Vital Capacity (FVC) from Baseline to Week 12 in the Phase 2 Trial

of Fezagepras Sodium in IPF Patients.[2]

The results indicated that lung function, as measured by FVC, remained stable in patients

receiving fezagepras alone or in combination with nintedanib.[2] However, a statistically

significant decline in FVC was observed in the group receiving fezagepras in combination with

pirfenidone.[2] Pharmacokinetic analysis revealed that the concentration of fezagepras was

reduced when co-administered with pirfenidone, suggesting a drug-drug interaction.[2]

Discontinuation of Clinical Development for IPF
Despite the encouraging Phase 2 results for monotherapy and in combination with nintedanib,

Liminal BioSciences halted the clinical development of fezagepras for IPF in June 2021.[5] The

decision was based on interim data from a Phase 1 multiple-ascending dose study in healthy

volunteers, which revealed an unfavorable pharmacokinetic profile at higher doses. Specifically,

the study showed low plasma concentrations of fezagepras and high levels of its glutamine

conjugate metabolite. This finding led the company to conclude that achieving the desired

therapeutic exposure for treating fibrosis was not feasible and to explore the drug's potential as

a nitrogen-scavenging agent, an indication that was also later discontinued.

Conclusion
Fezagepras sodium showed promise as a potential therapeutic for idiopathic pulmonary

fibrosis based on its novel dual-acting mechanism on GPR40 and GPR84, and supportive

preclinical and initial clinical data. The stability in lung function observed in the Phase 2 trial for
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the monotherapy and nintedanib combination arms was a positive signal. However, the

unfavorable pharmacokinetic properties discovered in a subsequent study ultimately led to the

cessation of its development for IPF. The research conducted on fezagepras provides valuable

insights into the potential of targeting the GPR40/GPR84 axis for fibrotic diseases and

underscores the critical importance of thorough pharmacokinetic characterization in drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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